1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane

Description

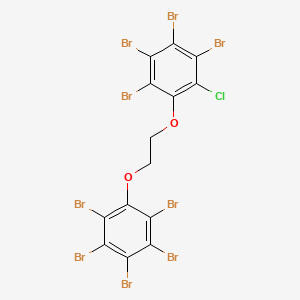

1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane is a brominated flame retardant known for its high efficiency in reducing the flammability of various materials. This compound is characterized by its complex molecular structure, which includes multiple bromine atoms, making it highly effective in inhibiting combustion processes.

Properties

CAS No. |

68299-27-4 |

|---|---|

Molecular Formula |

C14H4Br9ClO2 |

Molecular Weight |

958.8 g/mol |

IUPAC Name |

1,2,3,4,5-pentabromo-6-[2-(2,3,4,5-tetrabromo-6-chlorophenoxy)ethoxy]benzene |

InChI |

InChI=1S/C14H4Br9ClO2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 |

InChI Key |

IZPUDUNKMAMNJZ-UHFFFAOYSA-N |

Canonical SMILES |

C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane typically involves the bromination of phenoxyethane derivatives. The reaction conditions often require the presence of a brominating agent such as bromine or a bromine-containing compound. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The process generally includes steps like:

Bromination: Introduction of bromine atoms into the phenoxyethane structure.

Purification: Removal of by-products and unreacted starting materials.

Crystallization: Formation of the final product in a pure crystalline form.

Chemical Reactions Analysis

1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of brominated phenoxyethane derivatives with different oxidation states.

Reduction: Reduction reactions may involve the removal of bromine atoms, resulting in less brominated compounds.

Substitution: Halogen exchange reactions where bromine atoms are replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane has several scientific research applications:

Chemistry: Used as a flame retardant additive in polymers and resins to enhance fire resistance.

Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.

Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.

Industry: Widely used in the production of flame-retardant textiles, electronics, and construction materials.

Mechanism of Action

The flame-retardant properties of 1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane are primarily due to its ability to release bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This reaction effectively slows down or stops the combustion process, thereby reducing flammability. The molecular targets include the free radicals involved in the combustion chain reactions.

Comparison with Similar Compounds

1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane can be compared with other brominated flame retardants such as:

Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant with similar applications but different molecular structure.

Hexabromocyclododecane (HBCD): Known for its use in polystyrene foam insulation, HBCD has a different mechanism of action and environmental impact.

Decabromodiphenyl ether (DecaBDE): Used in various applications but has faced regulatory restrictions due to environmental concerns.

1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane is unique due to its specific molecular structure, which provides a balance between high flame retardancy and stability in various applications.

Biological Activity

1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane (PBCTPE) is a complex organobromine compound primarily studied for its biological activity and environmental impact. It is characterized by its multiple brominated phenoxy groups, which contribute to its unique properties and potential applications in various fields, including toxicology and environmental science.

Chemical Structure and Properties

The molecular structure of PBCTPE includes several bromine atoms attached to phenoxy groups, enhancing its hydrophobicity and potential bioaccumulation in aquatic environments. The chemical formula is represented as follows:

- Chemical Formula : CHBrClO

- Molecular Weight : 673.4 g/mol

- CAS Number : 68299-27-4

| Property | Value |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 673.4 g/mol |

| Solubility in Water | Low (hydrophobic nature) |

| Melting Point | Not well-documented |

The biological activity of PBCTPE is primarily attributed to its interaction with biological membranes and proteins, leading to several toxicological effects. The compound may disrupt cellular functions by:

- Interfering with membrane integrity : The hydrophobic nature allows it to integrate into lipid bilayers, affecting fluidity and permeability.

- Modulating enzyme activity : PBCTPE can inhibit or activate various enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

Toxicological Studies

Research has shown that PBCTPE exhibits significant toxicity in aquatic organisms, particularly fish and invertebrates. For instance, studies have indicated that exposure to PBCTPE can result in:

- Mortality rates : High concentrations lead to acute toxicity, with LC50 values (lethal concentration for 50% of the population) varying significantly among species.

- Reproductive effects : Impacts on reproductive health have been observed in fish, including reduced fecundity and developmental abnormalities.

Table 2: Toxicity Data of PBCTPE

| Organism | LC50 (mg/L) | Observed Effects |

|---|---|---|

| Rainbow Trout | 0.5 | Mortality, behavioral changes |

| Daphnia magna | 0.3 | Reproductive impairment |

| Zebrafish | 0.7 | Developmental abnormalities |

Case Study 1: Aquatic Toxicity Assessment

A comprehensive study conducted by researchers at the University of Environmental Sciences evaluated the effects of PBCTPE on aquatic ecosystems. The study involved exposing various species of fish and invertebrates to different concentrations of PBCTPE over a period of 30 days. Key findings included:

- Significant mortality rates in exposed populations compared to control groups.

- Altered behavior patterns, such as reduced activity levels and feeding behaviors.

- Histopathological examinations revealed liver damage and gill hyperplasia in affected fish.

Case Study 2: Bioaccumulation Potential

Another study focused on the bioaccumulation potential of PBCTPE in freshwater organisms. Researchers found that:

- PBCTPE was readily absorbed by organisms like mussels and fish.

- Concentrations in tissues were significantly higher than those in the surrounding water, indicating a strong tendency for bioaccumulation.

- Long-term exposure led to chronic toxicity symptoms, raising concerns about food chain implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.